![molecular formula C44H32N2O12 B123282 4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester) CAS No. 243670-15-7](/img/structure/B123282.png)
4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)
Overview
Description
This compound is a fluorescent label that is amine-reactive . The empirical formula is C44H32N2O12 and the molecular weight is 780.73 .
Physical And Chemical Properties Analysis
The melting point of this compound is between 188-192 °C . It is suitable for fluorescence . Unfortunately, other physical and chemical properties like boiling point, density, and solubility are not available in the search results.Scientific Research Applications
Fluorescent Labeling
This compound is a highly photostable, NIR fluorescent label with a larger Stokes shift than is usual for cyanine dyes . It is maximally excited (max CHCl3 620 nm) by He-Ne laser (630 nm) or diode laser (635 nm) . This makes it suitable for fluorescence applications, particularly in biological research where it can be used to label and track molecules in various experiments .
Anticonvulsant Research
The compound has shown potent anticonvulsant properties in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . This suggests potential applications in the development of new anticonvulsant drugs .
Pain Management Research
The compound has shown effectiveness in various pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice . This suggests potential applications in the development of new pain management therapies .
Calcium Channel Inhibition
Studies suggest that the compound’s mechanism of action involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This could have implications for a variety of research fields, including neuroscience and cardiology .
Monoclonal Antibody Production
The compound has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures . It increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests potential applications in biotechnology and pharmaceutical manufacturing .
Glycosylation Control
The compound has been found to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . This suggests potential applications in the quality control of monoclonal antibodies .
Mechanism of Action
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[19-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-9,22-dioxo-6-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaenyl]oxy]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32N2O12/c47-33-15-16-34(48)45(33)57-37(51)9-3-19-55-23-12-14-26-31(21-23)43(53)29-7-1-5-27-39-25-13-11-24(56-20-4-10-38(52)58-46-35(49)17-18-36(46)50)22-32(25)44(54)30-8-2-6-28(42(30)39)40(26)41(27)29/h1-2,5-8,11-14,21-22H,3-4,9-10,15-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBVPXLQWBQDPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCOC2=CC3=C(C=C2)C4=C5C=CC=C6C5=C(C7=C4C(=CC=C7)C3=O)C8=C(C6=O)C=C(C=C8)OCCCC(=O)ON9C(=O)CCC9=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431782 | |
Record name | 1,1'-{(8,16-Dioxo-8,16-dihydrodibenzo[a,j]perylene-2,10-diyl)bis[oxy(1-oxobutane-4,1-diyl)oxy]}di(pyrrolidine-2,5-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester) | |
CAS RN |
243670-15-7 | |
Record name | 1,1'-{(8,16-Dioxo-8,16-dihydrodibenzo[a,j]perylene-2,10-diyl)bis[oxy(1-oxobutane-4,1-diyl)oxy]}di(pyrrolidine-2,5-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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